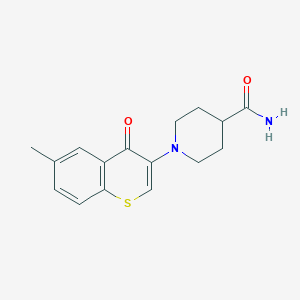

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties were synthesized . The synthesis process involved the construction of heterocyclic hybrids bearing the moieties of thieno .Molecular Structure Analysis

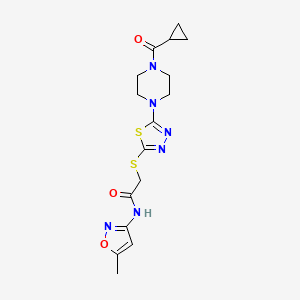

The molecular structure of this compound is characterized by the presence of a thiochromene ring, a piperidine ring, and a carboxamide group. The exact details of the molecular structure could not be found in the available resources.Scientific Research Applications

Chemical Synthesis and Optimization

Research on related compounds, such as 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, has led to the discovery of inhibitors of soluble epoxide hydrolase, showcasing the importance of the triazine heterocycle for high potency and P450 selectivity. The optimization process involved modifications to reduce clearance and improve oral exposure, demonstrating a methodological approach that could be relevant for modifying and enhancing the properties of 1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide (R. Thalji et al., 2013).

Conformational Analysis

Studies on thioperamide analogs, like N-cyclohexyl-4-methylpiperidine-1-carbothioamide, provide insights into the conformational flexibility and structure-activity relationships. Such analyses can guide the design of new antagonists or agonists based on the structural template of the compound , offering a pathway for the development of novel therapeutics or research tools (P. Plazzi et al., 1997).

Enantioselective Synthesis

The development of an enantioselective process for CGRP receptor inhibitors demonstrates the importance of stereoselective synthesis in creating compounds with specific biological activities. Techniques used in these syntheses could be applicable to the production of enantiomerically pure versions of this compound, potentially enhancing its utility in research (Reginald O. Cann et al., 2012).

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activities, including its potential antimicrobial and antifungal activities . Additionally, further studies could be conducted to fully understand its mechanism of action and to explore its potential applications in various fields.

Properties

IUPAC Name |

1-(6-methyl-4-oxothiochromen-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-2-3-14-12(8-10)15(19)13(9-21-14)18-6-4-11(5-7-18)16(17)20/h2-3,8-9,11H,4-7H2,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZVQDIQBNSXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)

![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)

![Ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2672806.png)

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)

![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672813.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)

![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)